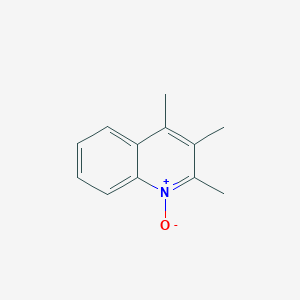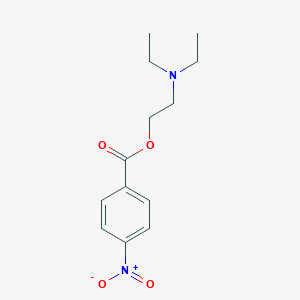
2,3,5,6-Tetrafluoro-4-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-methylbenzenethiol is an organosulfur compound with the molecular formula C7H3F4S. This compound is characterized by the presence of four fluorine atoms and a thiol group attached to a benzene ring. It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol typically involves the fluorination of 4-methylbenzenethiol. One common method includes the use of elemental fluorine or a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Fluorination: Introduction of fluorine atoms to the benzene ring.
Thiol Group Introduction: Conversion of a suitable intermediate to the thiol derivative.
Purification: Distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted by nucleophiles under specific conditions.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Addition: Electrophiles like halogens in non-polar solvents.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Substituted Derivatives: Formed by nucleophilic substitution of fluorine atoms.
Addition Products: Formed by the addition of electrophiles to the benzene ring.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic characteristics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the thiol group and makes the compound more reactive towards electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
- 2,3,5,6-Tetrafluoro-4-methoxybenzenethiol
- 2,3,5,6-Tetrafluoro-4-aminobenzenethiol
Comparison: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is unique due to the presence of a methyl group, which influences its reactivity and physical properties. Compared to its analogs with different substituents (e.g., trifluoromethyl, methoxy, or amino groups), it exhibits distinct electronic and steric effects, making it suitable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNACCOMSPFJNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)S)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369311 |
Source


|
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13634-89-4 |
Source


|
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

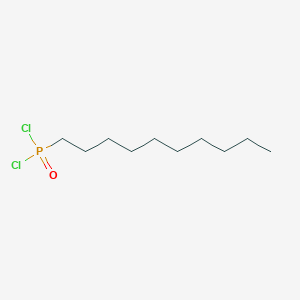

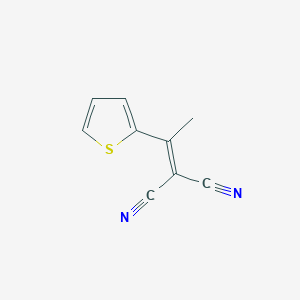
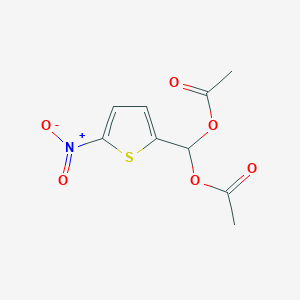
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
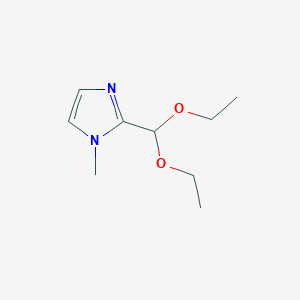


![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
